![molecular formula C19H21N5O2S B12456921 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12456921.png)
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-aminophényl)-4-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-éthoxyphényl)acétamide est un composé organique synthétique qui appartient à la classe des dérivés du triazole. Ce composé est caractérisé par la présence d'un cycle triazole, d'un groupe aminophényl et d'une partie éthoxyphénylacétamide. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{[5-(4-aminophényl)-4-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-éthoxyphényl)acétamide implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole est synthétisé par une réaction de cyclisation impliquant des dérivés de l'hydrazine et des aldéhydes ou des cétones appropriés dans des conditions acides ou basiques.
Introduction du groupe aminophényl : Le groupe aminophényl est introduit par des réactions de substitution nucléophile, où un halogénure d'aminophényl approprié réagit avec l'intermédiaire triazole.
Fixation de la partie éthoxyphénylacétamide : La dernière étape implique la réaction de l'intermédiaire triazole-aminophényl avec l'acide éthoxyphénylacétique ou ses dérivés dans des conditions de couplage d'amide, souvent en utilisant des réactifs comme l'EDCI ou le DCC.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus afin d'améliorer le rendement et la pureté. Cela comprend l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
2-{[5-(4-aminophényl)-4-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-éthoxyphényl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui peut réduire le cycle triazole ou d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et hydrogénation catalytique.
Substitution : Halogénures, nucléophiles et électrophiles dans des conditions appropriées.
Principaux produits
Produits d'oxydation : Sulfoxydes, sulfones et autres dérivés oxydés.
Produits de réduction : Dérivés du triazole réduits et autres formes réduites.
Produits de substitution : Divers dérivés substitués selon les réactifs utilisés.
Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Recherché pour son potentiel d'inhibiteur enzymatique ou de modulateur des voies biologiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes, antifongiques et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de 2-{[5-(4-aminophényl)-4-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-éthoxyphényl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, ce qui conduit à la modulation de leur activité.
Voies impliquées : Il peut influencer diverses voies biochimiques, notamment celles impliquées dans la signalisation cellulaire, le métabolisme et l'expression génique.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[4-amino-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-méthoxyphényl)acétamide
- 2-{[4-amino-5-(2-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-méthoxyphényl)acétamide
- 2-{[4-amino-5-(3,4-diméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-méthoxyphényl)acétamide
Unicité
2-{[5-(4-aminophényl)-4-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-éthoxyphényl)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C19H21N5O2S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-3-26-16-7-5-4-6-15(16)21-17(25)12-27-19-23-22-18(24(19)2)13-8-10-14(20)11-9-13/h4-11H,3,12,20H2,1-2H3,(H,21,25) |
Clé InChI |
AXXWDDMPDCMYOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydro-8-methoxy-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12456841.png)
![[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12456849.png)
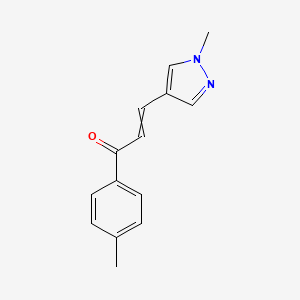
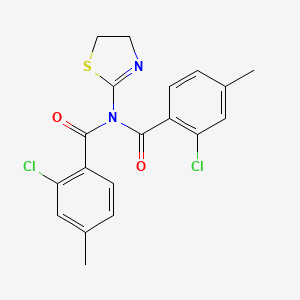
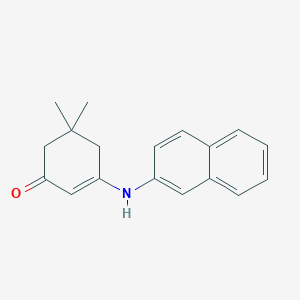
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)alaninamide](/img/structure/B12456858.png)
![1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl 2-aminopropanoate](/img/structure/B12456863.png)
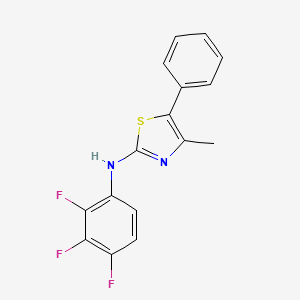
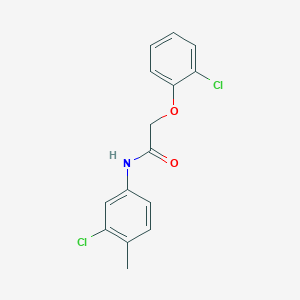
![5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B12456903.png)
![4-Chloro-2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12456904.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12456905.png)

![4-Chloro-3-({[(3,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12456916.png)
